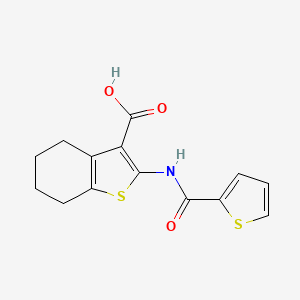

2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a thiophene-2-amido group at position 2 and a carboxylic acid moiety at position 2. Its molecular framework combines aromatic and partially saturated systems, enabling unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors such as NOD1/2 and tumor necrosis factor (TNF-α) .

Properties

IUPAC Name |

2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c16-12(10-6-3-7-19-10)15-13-11(14(17)18)8-4-1-2-5-9(8)20-13/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFZNWZNGQFKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation: The thiophene ring is then subjected to amidation using reagents such as thionyl chloride and ammonia or amines to introduce the amido group.

Formation of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of suitable precursors under conditions that promote the formation of the tetrahydrobenzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amido group can be reduced to form amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, alkylated, or arylated thiophene derivatives.

Scientific Research Applications

2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogues differ primarily in substituents on the benzothiophene core, the nature of the amide side chain, and the presence of ester or carboxylic acid groups. Key examples include:

*Calculated based on molecular formula.

†Derived from .

‡Derived from molecular formula in .

Key Observations :

Biological Activity

The compound 2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a member of the thiophene-based compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and potential antiviral properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiophene ring and a benzothiophene moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that it could significantly reduce inflammation markers when tested on THP-1 monocytes stimulated with LPS (lipopolysaccharide) .

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(Thiophene-2-amido)... | 10 | Inhibition of TNF-α and IL-6 expression |

| Other Thiophene Derivatives | 6.0 - 29.2 | COX and LOX inhibition |

Analgesic Activity

Research indicates that derivatives of this compound possess significant analgesic effects. Studies employing the "hot plate" method on mice revealed that these derivatives exhibited higher analgesic activity compared to standard analgesics like metamizole .

Table 2: Analgesic Activity Comparison

| Compound | Analgesic Effect (Duration) | Comparison Drug |

|---|---|---|

| 2-(Thiophene-2-amido)... | Longer than 30 min | Metamizole |

| Other Tested Compounds | Variable | Lidocaine |

Antimicrobial Activity

The antimicrobial properties of thiophene-based compounds have been documented in various studies. The compound demonstrated effective inhibition against several bacterial strains, including resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 4 | 2-(Thiophene-2-amido)... |

| Escherichia coli | 8 | Other Thiophene Derivatives |

Antiviral Activity

Emerging research suggests potential antiviral properties against influenza A virus polymerase. Structural modifications to the thiophene core have been shown to enhance binding affinity and inhibit viral replication .

Case Studies

- Inflammation Model Study : In a mouse model of acute lung injury, administration of the compound resulted in a significant reduction in inflammatory markers, indicating its potential use in treating respiratory conditions .

- Pain Management Study : A study involving outbred white mice demonstrated that the compound significantly reduced pain response in a controlled environment compared to traditional analgesics .

Q & A

Q. What are the key considerations for synthesizing 2-(Thiophene-2-amido) benzothiophene derivatives with high purity?

- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with tetrahydrobenzothiophene precursors using anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen. Critical steps include:

-

Reflux conditions (e.g., 12–24 hours) to ensure complete acylation .

-

Purification via reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) to isolate products with ≥98% purity .

-

Characterization : Melting points (e.g., 205–208°C), IR (C=O, C≡N peaks), and NMR (¹H/¹³C chemical shifts) to confirm structure .

- Example Table: Synthesis Optimization

| Reactant | Anhydride | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 11j | Succinic | CH₂Cl₂ | 18 | 77 | 98 |

| 11f | Maleic | CH₂Cl₂ | 24 | 67 | 97 |

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- Use DMSO as a co-solvent (≤1% v/v) to pre-dissolve the compound before dilution in PBS or culture media .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid in compound 32) via hydrolysis under basic conditions (NaOH, 80°C, 6 hours) .

Advanced Research Questions

Q. What structural modifications enhance antibacterial activity in 2-(Thiophene-2-amido) derivatives?

- Methodological Answer :

-

Substituent Effects :

-

Phenyl groups at position 6 (e.g., compound 30) improve activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .

-

Chlorophenyl carboxamide (e.g., compound 23) increases membrane permeability, disrupting bacterial biofilms .

-

Mechanistic Insight : IR and NMR data suggest hydrogen bonding between the carboxylic acid group and bacterial enzyme active sites .

- Example Table: Activity vs. Substituents

| Compound | R-Group | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 30 | Phenyl | 2–4 | S. aureus |

| 23 | 2-Chlorophenyl | 8–16 | E. coli |

Q. How can researchers resolve contradictions in spectral data for derivatives with overlapping NMR signals?

- Methodological Answer :

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous ¹³C signals (e.g., unresolved C4/C6 carbons at 171.4–173.0 ppm) .

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to reduce signal overlap in aromatic regions .

- LC-MS Cross-Validation : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2 for compound 31) to validate purity .

Q. What strategies optimize the stability of thiophene-3-carboxamide derivatives under physiological conditions?

- Methodological Answer :

- pH Adjustment : Maintain pH 7.4 to prevent hydrolysis of the amide bond .

- Lyophilization : Stabilize compounds as lyophilized powders at −80°C for long-term storage .

- Prodrug Design : Ethyl ester derivatives (e.g., compound 2) improve stability in serum, with in situ esterase activation .

Data Contradiction Analysis

Q. Why do some derivatives exhibit variable antibacterial activity despite similar structural motifs?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., tert-butyl in compound 25) hinder target binding, reducing activity .

- Solubility Limits : Poor aqueous solubility (e.g., compound 24) may artificially lower observed activity in broth microdilution assays .

- Validation : Repeat assays with solubilizing agents (e.g., 0.1% Tween-80) and confirm via time-kill curves .

Safety and Handling

Q. What safety protocols are critical when handling thiophene-based intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods during reactions with volatile solvents (CH₂Cl₂) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., maleic anhydride) .

- Waste Disposal : Neutralize acidic byproducts (pH 7–8) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.